Cycloheptyl [3-(trifluoromethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptyl [3-(trifluoromethyl)phenyl]methanol is an organic compound with the molecular formula C13H15F3O It is characterized by the presence of a cycloheptyl group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl [3-(trifluoromethyl)phenyl]methanol typically involves the following steps:
Formation of the Cycloheptyl Group: The cycloheptyl group can be introduced through a Grignard reaction, where cycloheptyl magnesium bromide reacts with a suitable electrophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a reduction reaction, where a suitable precursor is reduced using reagents like lithium aluminum hydride or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl [3-(trifluoromethyl)phenyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form a cycloheptyl [3-(trifluoromethyl)phenyl]methane using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products
Oxidation: Cycloheptyl [3-(trifluoromethyl)phenyl]ketone.
Reduction: Cycloheptyl [3-(trifluoromethyl)phenyl]methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloheptyl [3-(trifluoromethyl)phenyl]methanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cycloheptyl [3-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxymethyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Cycloheptyl [3-(trifluoromethyl)phenyl]urea: Similar in structure but contains a urea group instead of a hydroxymethyl group.
Cycloheptyl [3-(trifluoromethyl)phenyl]amine: Contains an amine group instead of a hydroxymethyl group.
Cycloheptyl [3-(trifluoromethyl)phenyl]ketone: Contains a carbonyl group instead of a hydroxymethyl group.
Uniqueness
Cycloheptyl [3-(trifluoromethyl)phenyl]methanol is unique due to the presence of both a cycloheptyl group and a trifluoromethyl group, which confer distinct chemical and physical properties. The hydroxymethyl group also provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
cycloheptyl-[3-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3O/c16-15(17,18)13-9-5-8-12(10-13)14(19)11-6-3-1-2-4-7-11/h5,8-11,14,19H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPNIMGIVHGPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.